molecular formula C20H21N3O2 B11198822 3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxamide

3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B11198822
M. Wt: 335.4 g/mol
InChI Key: MXAJTIYYLZOSEP-UHFFFAOYSA-N
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Description

3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a piperazine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent to form the benzofuran ring. The piperazine moiety is then introduced through a nucleophilic substitution reaction, where 4-phenylpiperazine reacts with a suitable electrophile. Finally, the carboxamide group is added via an amidation reaction, often using a coupling reagent such as EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The piperazine moiety may interact with neurotransmitter receptors, while the benzofuran ring could participate in π-π interactions with aromatic residues in proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzofuran ring provides a rigid aromatic system, while the piperazine moiety offers flexibility and the potential for diverse interactions with biological targets .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

3-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H21N3O2/c21-20(24)19-17(16-8-4-5-9-18(16)25-19)14-22-10-12-23(13-11-22)15-6-2-1-3-7-15/h1-9H,10-14H2,(H2,21,24)

InChI Key

MXAJTIYYLZOSEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(OC3=CC=CC=C32)C(=O)N)C4=CC=CC=C4

Origin of Product

United States

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